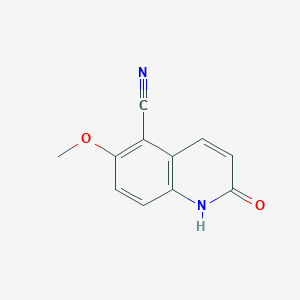
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by a methoxy group at the 6th position, a carbonitrile group at the 5th position, and a keto group at the 2nd position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the quinoline ring. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The methoxy and carbonitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties.
Applications De Recherche Scientifique
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and antiviral properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by intercalating into DNA, inhibiting topoisomerase enzymes, or binding to specific proteins. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities, such as anticancer or antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 4-Hydroxy-2-quinolones
Uniqueness
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position and the carbonitrile group at the 5th position distinguishes it from other quinoline derivatives, potentially leading to different pharmacological profiles and applications.
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
6-methoxy-2-oxo-1H-quinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-4-3-9-7(8(10)6-12)2-5-11(14)13-9/h2-5H,1H3,(H,13,14) |
Clé InChI |
KPNBQBBQEBLWAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)NC(=O)C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)
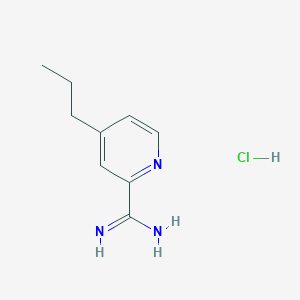
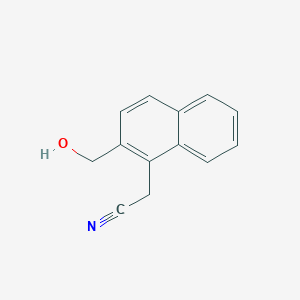

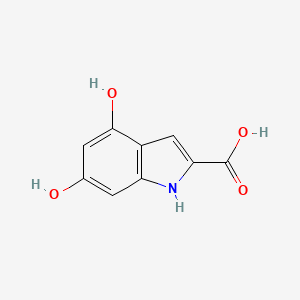
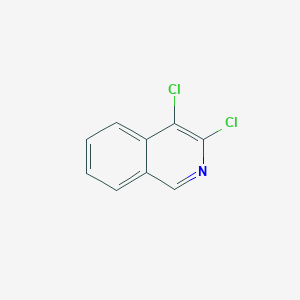

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)

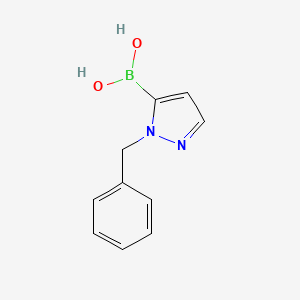


![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
